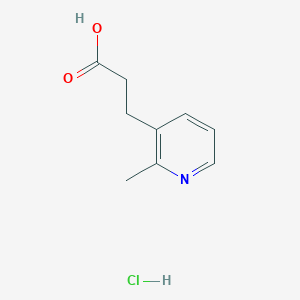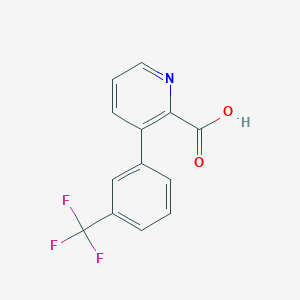
3-(3-Trifluoromethylphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Trifluoromethylphenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is a derivative of picolinic acid, which is a pyridine with a carboxylic acid (COOH) substituent at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound consists of a picolinic acid core with a trifluoromethylphenyl group attached . The InChI code for this compound is 1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H, (H,18,19) .Wissenschaftliche Forschungsanwendungen
3-(3-Trifluoromethylphenyl)picolinic acid has been studied for its potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals. It has been used as a catalyst for various chemical reactions, such as the synthesis of heterocyclic compounds and the synthesis of pharmaceuticals. It has also been used as a reagent in the synthesis of other compounds. In addition, this compound has been studied for its potential use as an inhibitor of enzymes, as an antimicrobial agent, and as a fluorescent dye.
Wirkmechanismus
Target of Action
The primary target of 3-(3-Trifluoromethylphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a role in theSuzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The binding of this compound to ZFPs leads to the disruption of zinc binding, which inhibits the function of ZFPs . This can have various molecular and cellular effects, depending on the specific roles of the targeted ZFPs.
Action Environment
It is known that the compound is used in the sm coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-Trifluoromethylphenyl)picolinic acid in lab experiments is that it is a highly polar compound, which makes it ideal for use in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, this compound can be toxic in high concentrations, and it can also interfere with other reactions.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(3-Trifluoromethylphenyl)picolinic acid. These include further investigations into its potential applications in organic synthesis, biochemistry, and pharmaceuticals; further studies into its potential to act as an inhibitor of enzymes and antimicrobial agent; and further research into its potential to interact with proteins and other molecules in the body. Additionally, further research could be done to explore the potential of this compound as a fluorescent dye, as well as its potential use in other areas such as nanomedicine and drug delivery. Finally, further research could be done to elucidate the exact mechanism of action of this compound and to explore its potential toxicity in high concentrations.
Synthesemethoden
3-(3-Trifluoromethylphenyl)picolinic acid is synthesized by the reaction of 3-trifluoromethylphenol and picolinic acid. The reaction is carried out in aqueous solution at room temperature, and the product is isolated by filtration. The yield of the reaction is typically around 80%.
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-17-11(10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAWKQCCRQEYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

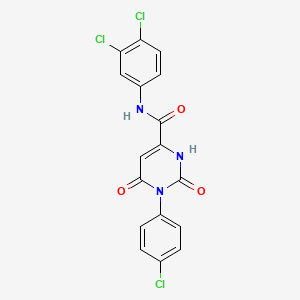
![2-{[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}-N-(3-phenylpropyl)acetamide](/img/structure/B2902071.png)
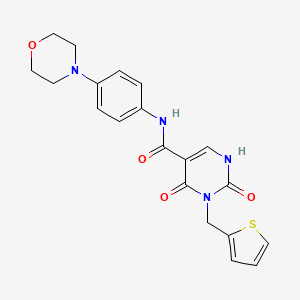
![6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2902076.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2902079.png)
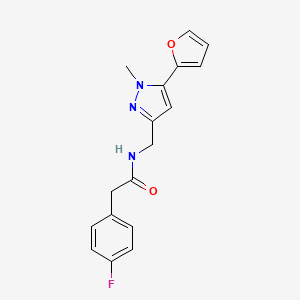
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2902082.png)

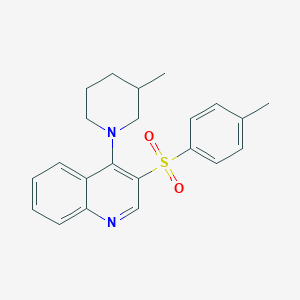
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2902085.png)
